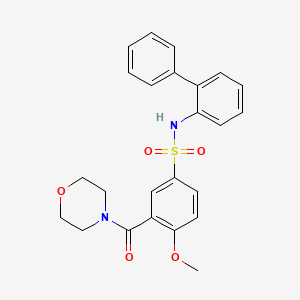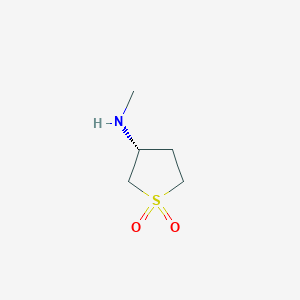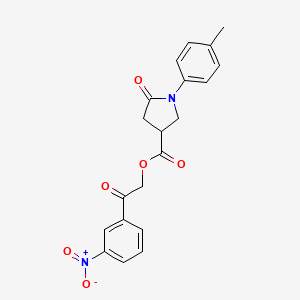
N-bis(4-methylphenoxy)phosphoryl-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(4-methylphenoxy)phosphoryl]-3-methylaniline is an organic compound that features a phosphoryl group bonded to two 4-methylphenoxy groups and a 3-methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methylphenoxy)phosphoryl]-3-methylaniline typically involves the reaction of 4-methylphenol with phosphorus oxychloride to form bis(4-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 3-methylaniline under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-methylphenoxy)phosphoryl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[bis(4-methylphenoxy)phosphoryl]-3-methylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[bis(4-methylphenoxy)phosphoryl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy and aniline groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[bis(3-methylphenoxy)phosphoryl]-3-chloro-4-methoxyaniline: Similar structure but with different substituents, leading to variations in reactivity and applications.
N-[bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications but with different electronic properties due to the naphthalene core.
Uniqueness
N-[bis(4-methylphenoxy)phosphoryl]-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22NO3P |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-bis(4-methylphenoxy)phosphoryl-3-methylaniline |
InChI |
InChI=1S/C21H22NO3P/c1-16-7-11-20(12-8-16)24-26(23,22-19-6-4-5-18(3)15-19)25-21-13-9-17(2)10-14-21/h4-15H,1-3H3,(H,22,23) |
InChI Key |
FCGBDIFLQYBBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC(=C2)C)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12474818.png)


![1-(4-Methylcyclohexyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B12474832.png)
![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B12474848.png)
![4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12474849.png)

![N-cyclohexyl-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12474867.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12474874.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)alaninamide](/img/structure/B12474875.png)
![N-ethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B12474884.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12474892.png)

